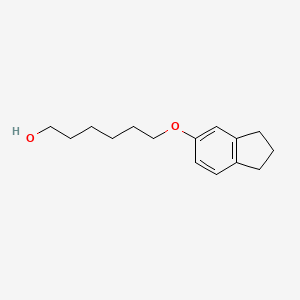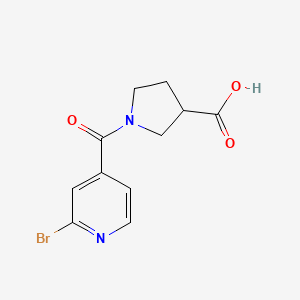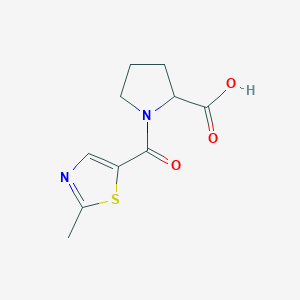![molecular formula C11H16N2O3S B6629558 (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6629558.png)
(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid is an organic compound with a complex structure that includes a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid typically involves multiple steps. One common method includes the condensation of an amide with formaldehyde, followed by the formation of an anhydride, which then reacts with an amine to yield the target compound. Another method involves the hydrogenation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The process typically involves the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.
Scientific Research Applications
(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring in its structure is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: This compound shares a similar thiazole ring structure but differs in its functional groups.
2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: Another similar compound with slight variations in its molecular structure.
Uniqueness
(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-6(2)4-8(11(15)16)13-10(14)9-5-12-7(3)17-9/h5-6,8H,4H2,1-3H3,(H,13,14)(H,15,16)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQFJNMTXLTHEL-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)NC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(S1)C(=O)N[C@@H](CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Cyclopropylmethyl-(2-fluoro-4-methoxybenzoyl)amino]acetic acid](/img/structure/B6629477.png)
![2-Cyclopropyl-2-[(1,3-dimethylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6629480.png)
![4-(Pyrazolo[1,5-a]pyridine-3-carbonylamino)cyclohexane-1-carboxylic acid](/img/structure/B6629484.png)
![3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid](/img/structure/B6629490.png)
![4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629497.png)
![2-Fluoro-4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoic acid](/img/structure/B6629509.png)
![4-(Bicyclo[2.2.1]heptane-2-carbonylamino)-2-fluorobenzoic acid](/img/structure/B6629521.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629522.png)

![2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide](/img/structure/B6629540.png)



![(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6629568.png)
